![molecular formula C16H15ClN2O4 B2505376 {[(4-Methoxyphenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate CAS No. 478863-97-7](/img/structure/B2505376.png)
{[(4-Methoxyphenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{(4-Methoxyphenyl)methyl}carbamoyl}methyl 2-chloropyridine-3-carboxylate, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) used as an antidepressant and anxiolytic. It was first synthesized in the late 1970s and has been used clinically since the early 1990s. Moclobemide is known to have fewer side effects than other antidepressants and has been shown to be effective in treating depression, anxiety, and panic disorder.
Mécanisme D'action
{[(4-Methoxyphenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate is a reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme that breaks down serotonin, norepinephrine, and dopamine in the brain. By inhibiting MAO-A, this compound increases the levels of these neurotransmitters in the brain, which can help to alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to increase levels of serotonin and norepinephrine in the brain, which can help to alleviate symptoms of depression and anxiety. It has also been shown to have fewer side effects than other antidepressants, such as weight gain and sexual dysfunction.
Avantages Et Limitations Des Expériences En Laboratoire
{[(4-Methoxyphenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate has been used in animal models of depression to study the effects of increased levels of serotonin and norepinephrine in the brain. However, it is important to note that the effects of this compound on animal models may not necessarily translate to humans, and further research is needed to fully understand its effects.
Orientations Futures
Future research on {[(4-Methoxyphenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate could focus on its potential use in treating other psychiatric disorders, such as bipolar disorder and schizophrenia. It could also be studied in combination with other antidepressants to determine if it could enhance their effects. Additionally, further research is needed to fully understand the long-term effects of this compound on the brain and body.
Méthodes De Synthèse
{[(4-Methoxyphenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate can be synthesized by reacting 2-chloropyridine-3-carboxylic acid with (4-methoxyphenyl)methylamine to form the corresponding amide. The amide is then reacted with methyl chloroformate to form the carbamate ester, which is then treated with sodium hydroxide to form this compound.
Applications De Recherche Scientifique
{[(4-Methoxyphenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate has been extensively studied in clinical trials and has been shown to be effective in treating depression, anxiety, and panic disorder. It has also been studied in animal models of depression and has been shown to increase levels of serotonin and norepinephrine in the brain.
Propriétés
IUPAC Name |
[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-22-12-6-4-11(5-7-12)9-19-14(20)10-23-16(21)13-3-2-8-18-15(13)17/h2-8H,9-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDUDUDBOVDHNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)COC(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2505293.png)
![2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]azetidin-3-yl}methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2505294.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2505295.png)
![3-butyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2505296.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2505299.png)
![5-(furan-2-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2505301.png)
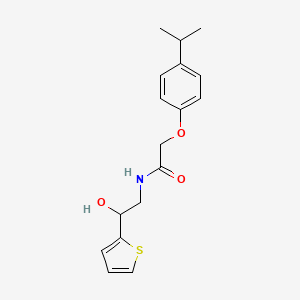

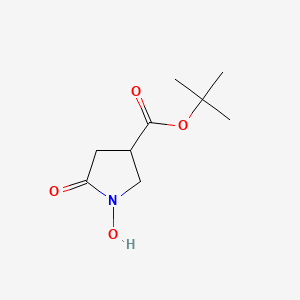
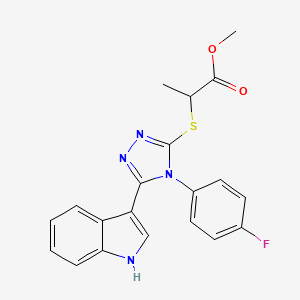

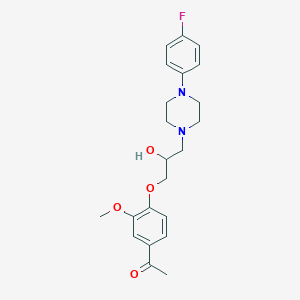
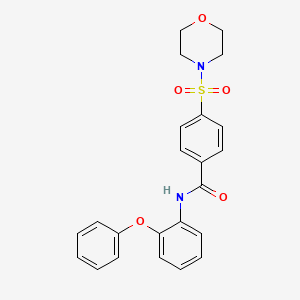
![5H,6H,7H-cyclopenta[c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2505316.png)